![molecular formula C8H8FN3 B1532784 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine CAS No. 1352227-31-6](/img/structure/B1532784.png)
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine
Overview
Description
“6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine” is a chemical compound with the CAS Number: 1248916-44-0 . It has a molecular weight of 165.17 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 6-fluoro-1-methyl-1H-benzimidazol-2-amine . The InChI code is 1S/C8H8FN3/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3, (H2,10,11) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The molecular weight of the compound is 165.17 .Scientific Research Applications
Synthesis of Substituted Imidazoles
Recent advances in the synthesis of imidazoles have highlighted the importance of substituted imidazoles like 6-fluoro-N-methyl-1H-benzimidazol-2-amine in creating functional molecules for everyday applications . The regiocontrolled synthesis allows for precise construction of bonds during the formation of the imidazole ring, which is crucial for the desired substitution patterns and functional group compatibility.
Therapeutic Potential in Drug Development
Imidazole derivatives exhibit a broad range of biological activities. 6-fluoro-N-methyl-1H-benzimidazol-2-amine serves as a core structure in developing new drugs with various pharmacological activities such as antibacterial, antitubercular, anti-inflammatory, and antitumor properties . Its structural similarity to naturally occurring biomolecules makes it a valuable synthon in medicinal chemistry.
Antimicrobial Activity
Benzimidazole derivatives, including 6-fluoro-N-methyl-1H-benzimidazol-2-amine, have been investigated for their antimicrobial activity. They have shown inhibitory actions against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis . This highlights their potential as chemotherapeutic agents in treating infectious diseases.
Pharmacological Activities of Benzimidazole Derivatives
The benzimidazole nucleus, present in 6-fluoro-N-methyl-1H-benzimidazol-2-amine, is associated with a wide range of biological activities. It has been used in the development of therapeutic agents for conditions such as ulcers, pain, and helminth infections . The compound’s versatility in pharmacology is due to its structural flexibility and ability to interact with various biological targets.
Green Synthesis of Benzimidazole Derivatives
The eco-friendly synthesis of benzimidazole derivatives is an important area of research. 6-fluoro-N-methyl-1H-benzimidazol-2-amine can be synthesized using green chemistry approaches, reducing the environmental impact and making the process more sustainable . This is particularly relevant for the pharmaceutical industry, where the demand for greener production methods is increasing.
Role in Anticancer Research
Benzimidazole derivatives are being explored for their anticancer properties. The presence of the benzimidazole core in compounds like 6-fluoro-N-methyl-1H-benzimidazol-2-amine is significant in the search for new anticancer drugs. Their ability to interfere with cancer cell proliferation and survival pathways makes them promising candidates for further research .
Inhibition of Xanthine Oxidase
In the quest for novel treatments for diseases like gout, the inhibition of xanthine oxidase is a key therapeutic strategy. Benzimidazole derivatives, including 6-fluoro-N-methyl-1H-benzimidazol-2-amine, have been tested for their inhibitory effect against this enzyme, showcasing their potential in managing conditions associated with purine metabolism .
Antimicrobial Resistance (AMR) Challenges
With the rise of AMR, there is a pressing need for new drugs that can overcome resistance issues. 6-fluoro-N-methyl-1H-benzimidazol-2-amine, as part of the imidazole class, contributes to the development of heterocyclic compounds that offer high chemotherapeutic value and act as a remedy for AMR problems .
Safety and Hazards
properties
IUPAC Name |
6-fluoro-N-methyl-1H-benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMWWKJQYUELFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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